2-amino-6-chloro-3-fluoro-4-methylphenol
Description
Significance of Phenolic and Aniline (B41778) Scaffolds in Organic Chemistry Research
Phenolic and aniline scaffolds are fundamental building blocks in the world of organic chemistry. mdpi.com These structures, a hydroxyl group attached to a benzene (B151609) ring (phenol) and an amino group attached to a benzene ring (aniline), are prevalent in a vast array of natural products and synthetic molecules. Their importance stems from their versatile reactivity, which allows for a wide range of chemical modifications. This adaptability makes them crucial starting materials for creating more complex molecules with specific functions. mdpi.comresearchgate.net
In medicinal chemistry, these scaffolds are integral to the design of new drugs. The hydroxyl and amino groups can form hydrogen bonds, a key interaction for how drugs bind to biological targets like enzymes and receptors. nih.gov The aromatic ring itself can also participate in various non-covalent interactions. This combination of features allows chemists to fine-tune the properties of molecules to enhance their therapeutic effects.
Furthermore, phenolic and aniline derivatives are essential in materials science. They are used in the synthesis of polymers, dyes, and other functional materials. The ability to introduce different substituents onto the aromatic ring allows for the precise control of the material's electronic and physical properties.
Rationale for Academic Investigation of 2-Amino-6-chloro-3-fluoro-4-methylphenol
The specific compound, this compound, is of interest to researchers due to its unique combination of functional groups. The presence of a chlorine atom, a fluorine atom, a methyl group, and an amino group on the phenol (B47542) ring creates a molecule with distinct electronic and steric properties. sigmaaldrich.com This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. cymitquimica.com
The fluorine atom, in particular, can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. nih.gov This is a key reason why the introduction of fluorine into organic molecules is a major focus of modern medicinal chemistry. The specific arrangement of the substituents on the aromatic ring of this compound can also influence its reactivity and potential biological activity.
Overview of Current Research Landscape on Halogenated and Alkylated Aminophenols
The research landscape for halogenated and alkylated aminophenols is active and diverse. Scientists are exploring these compounds for a variety of applications. For instance, some halogenated aminophenols are being investigated for their potential as antimicrobial and anticancer agents. nih.govnih.govresearchgate.net The introduction of halogens can enhance the biological activity of these molecules.
Furthermore, the selective alkylation of aminophenols is a significant area of research. researchgate.net This process allows for the creation of specific derivatives with tailored properties. These derivatives can be used as intermediates in the synthesis of a wide range of organic compounds.
The development of new synthetic methods for creating these complex molecules is also a key area of focus. Researchers are constantly seeking more efficient and environmentally friendly ways to produce these valuable compounds. acs.org The study of the structure-activity relationships of these molecules is another important aspect of the research, as it helps to guide the design of new compounds with improved properties. nih.gov
Structure
3D Structure
Properties
CAS No. |
1780196-56-6 |
|---|---|
Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-amino-6-chloro-3-fluoro-4-methylphenol |
InChI |
InChI=1S/C7H7ClFNO/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,10H2,1H3 |
InChI Key |
WIMSJDDSVIIQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)N)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 Chloro 3 Fluoro 4 Methylphenol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2-amino-6-chloro-3-fluoro-4-methylphenol, the primary disconnections would logically target the carbon-halogen and carbon-nitrogen bonds of the functional groups attached to the phenol (B47542) ring.
A primary retrosynthetic strategy would involve disconnecting the amino group, which can be introduced via the reduction of a nitro group. This is a common and high-yielding transformation. The chloro and fluoro groups can be envisioned as being introduced through electrophilic aromatic substitution reactions. The methyl and hydroxyl groups are part of the core phenolic structure, suggesting a substituted cresol (B1669610) as a potential starting material.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnect C-NH₂ bond (Functional Group Interconversion):
Precursor 1: 6-chloro-3-fluoro-4-methyl-2-nitrophenol
Disconnect C-Cl and C-F bonds (Electrophilic Aromatic Substitution):
Precursor 2: 4-methyl-2-nitrophenol (B89549) or 3-fluoro-4-methylphenol (B1304798)
The order of the halogenation and nitration steps would be crucial to ensure the correct regioselectivity due to the directing effects of the substituents on the aromatic ring.
Exploration of Novel Synthetic Routes and Precursor Chemistry
Given the complexity of the target molecule, a multi-step synthesis is inevitable. A hypothetical, yet chemically sound, synthetic route starting from a commercially available precursor like m-cresol (B1676322) (3-methylphenol) could be proposed.
Proposed Synthetic Route:
Nitration of m-cresol: The initial step would involve the nitration of m-cresol to introduce the nitro group. The hydroxyl and methyl groups are ortho-, para-directing, leading to a mixture of isomers. The desired 2-nitro-3-methylphenol would need to be separated.
Fluorination: Introduction of the fluorine atom could be achieved through electrophilic fluorination of the activated nitrophenol intermediate. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. The position of fluorination would be influenced by the existing substituents.
Chlorination: Subsequent chlorination could be performed using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The directing effects of the hydroxyl, methyl, nitro, and fluoro groups would need to be carefully considered to achieve the desired 6-chloro substitution. The kinetics of chlorination of phenols are well-studied and are highly pH-dependent. gfredlee.comnih.gov
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic medium (Fe/HCl).
An alternative route could involve starting with a pre-functionalized aniline (B41778) or phenol derivative and building the substitution pattern from there. For instance, starting with 2-amino-3-fluorobenzoic acid, which is a known compound, could be another avenue to explore. orgsyn.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Each step in the proposed synthesis would require careful optimization to maximize the yield and purity of the desired product.
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| Nitration | Reactant concentrations, temperature, choice of nitrating agent (e.g., HNO₃/H₂SO₄) | Formation of multiple isomers, over-nitration. |
| Fluorination | Fluorinating agent, solvent, reaction time, temperature. | Regioselectivity, handling of highly reactive fluorinating agents. |
| Chlorination | Chlorinating agent, catalyst (if any), solvent, pH control. | Achieving the correct isomer, potential for over-chlorination. nih.gov |
| Reduction | Reducing agent, catalyst loading, pressure (for hydrogenation), temperature. | Incomplete reduction, side reactions. |
Interactive Data Table: Illustrative Yields for a Multi-Step Synthesis
The following table provides hypothetical yields for each step, illustrating the importance of optimization.
| Step | Reaction | Hypothetical Yield (%) | Overall Yield (%) |
|---|---|---|---|
| 1 | Nitration | 65.00 | |
| 2 | Fluorination | 32.50 | |
| 3 | Chlorination | 22.75 | |
| 4 | Reduction | 20.48 |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for environmental sustainability. mdpi.com This would involve:
Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible or employing catalytic methods to avoid stoichiometric reagents. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. For instance, catalytic hydrogenation for the reduction step is preferable to using metal/acid combinations.
Renewable Feedstocks: While not immediately apparent for this specific molecule, the broader field is moving towards using bio-based feedstocks for producing aromatic compounds. researchgate.net
Stereoselective Synthesis Approaches (If applicable)
The target molecule, this compound, is not chiral and therefore does not have enantiomers or diastereomers. However, stereoselective synthesis could become relevant if one of the synthetic intermediates were chiral or if a chiral center was introduced and later removed.
For instance, if a chiral auxiliary were used to direct one of the electrophilic substitution steps, this would constitute a stereoselective approach. Additionally, recent advances have been made in the catalytic asymmetric synthesis of chiral phenols, which could be conceptually applied to precursors of the target molecule. rsc.orgchinesechemsoc.orgrsc.orgnih.gov This might involve the use of chiral ligands with metal catalysts to control the facial selectivity of a reaction on a prochiral substrate. While not directly applicable to the final achiral product, these principles are important in the broader context of modern organic synthesis.
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 6 Chloro 3 Fluoro 4 Methylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-amino-6-chloro-3-fluoro-4-methylphenol in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms and their chemical environments can be established.
Elucidation of Proton (¹H) NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the protons of the amino and hydroxyl groups. The anticipated chemical shifts are influenced by the electronic effects of the various substituents on the phenol (B47542) ring.
The single aromatic proton (H-5) is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The electron-withdrawing nature of the chlorine and fluorine atoms, along with the amino and hydroxyl groups, will influence its precise chemical shift. The protons of the methyl group (-CH₃) at position 4 would likely appear as a singlet, being isolated from other protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange studies (by adding D₂O) would confirm their assignment, as the signals for these exchangeable protons would disappear from the spectrum.
Table 1: Predicted ¹H NMR Spectral Features for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | Variable (broad) | Singlet (broad) | N/A |
| -NH₂ | Variable (broad) | Singlet (broad) | N/A |
| H-5 | 6.5 - 7.5 | Doublet | ~2-4 Hz (⁴JH-F) |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbon atom bearing the hydroxyl group (C-1) is expected to be the most deshielded among the aromatic carbons. The carbons attached to the electron-withdrawing chlorine (C-6) and fluorine (C-3) atoms will also exhibit downfield shifts, with the C-F bond showing a characteristic large one-bond coupling constant (¹JC-F). The chemical shifts for the other aromatic carbons (C-2, C-4, C-5) will be influenced by the combined electronic effects of all substituents. The methyl carbon (-CH₃) will appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C-1 | 145 - 155 | Doublet (³JC-F) |
| C-2 | 120 - 130 | Doublet (²JC-F) |
| C-3 | 150 - 160 | Doublet (¹JC-F) |
| C-4 | 125 - 135 | Doublet (³JC-F) |
| C-5 | 110 - 120 | Doublet (²JC-F) |
| C-6 | 115 - 125 | Doublet (⁴JC-F) |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique that would provide a single signal for the fluorine atom at position 3. The chemical shift of this fluorine atom is influenced by its position on the aromatic ring and the nature of the adjacent substituents. The fluorine signal is expected to appear as a doublet due to coupling with the neighboring aromatic proton (H-5). The analysis of the ¹⁹F NMR spectrum is a powerful method for confirming the presence and environment of the fluorine atom in the molecule. nih.govucsb.edualfa-chemistry.com
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the case of this compound, a key correlation would be expected between the aromatic proton (H-5) and the fluorine atom, though this is a heteronuclear coupling. A COSY spectrum would primarily confirm the absence of coupling between the isolated methyl protons and other protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon atom attached to the aromatic proton (C-5 to H-5) and the methyl carbon to the methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the connectivity across multiple bonds (typically 2-3 bonds). Correlations would be expected between the aromatic proton (H-5) and the neighboring carbons (C-1, C-3, C-4, and C-6). Similarly, the methyl protons would show correlations to C-3, C-4, and C-5, providing definitive evidence for the substitution pattern on the aromatic ring.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Group Frequencies
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-O, C-F, and C-Cl bonds.
The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1000-1400 cm⁻¹ and 600-800 cm⁻¹ respectively.
Table 3: Predicted FT-IR Characteristic Group Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Phenol -OH | O-H Stretch | 3200 - 3600 (broad) |
| Amine -NH₂ | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methyl -CH₃ | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenol C-O | C-O Stretch | 1200 - 1260 |
| Fluoroalkane C-F | C-F Stretch | 1000 - 1400 |
Raman Spectroscopy for Molecular Vibrational Analysis
No experimental Raman spectroscopic data for this compound, including analyses of its molecular vibrational modes, are available in the public domain. Detailed studies providing peak assignments and vibrational analysis for this specific compound have not been reported.
Electronic Absorption and Emission Spectroscopy
There are no published studies detailing the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. Consequently, data on its absorption maxima (λmax) in different solvents are not available.
A search for solvatochromic studies involving this compound yielded no results. Therefore, there is no available research on how solvent polarity influences the electronic transitions of this compound.
No fluorescence spectroscopic data has been reported for this compound. It is currently unknown whether the compound exhibits fluorescent properties or if such an analysis is applicable.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
There are no available high-resolution mass spectrometry (HRMS) data for this compound. Precise molecular mass determination and fragmentation pattern analysis for this compound have not been published.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
No X-ray crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature. As a result, information regarding its single-crystal structure, solid-state molecular geometry, and crystal packing is not available.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The precise three-dimensional arrangement of atoms in this compound would be determined using single-crystal X-ray diffraction. This technique provides definitive information on the covalent bonding within the molecule.
Bond Lengths: The analysis would yield the distances between the centers of bonded atoms. Key bond lengths of interest would include those of the phenol ring (C-C), and the bonds connecting the substituents to the ring: C-O (hydroxyl), C-N (amino), C-Cl (chloro), C-F (fluoro), and C-C (methyl). These values, typically measured in angstroms (Å), are crucial for understanding the electronic environment and potential strain within the aromatic ring.
Bond Angles: The angles formed by three connected atoms would be determined. This includes the internal angles of the phenyl ring, which may deviate from the ideal 120° of a perfect hexagon due to the electronic and steric effects of the various substituents. The angles involving the substituent atoms, such as C-C-O, C-C-N, and others, would also be quantified.
A hypothetical data table for these parameters would be structured as follows:
Table 1: Hypothetical Bond Lengths, Bond Angles, and Dihedral Angles for this compound No data is available for this compound.
Interactive table functionality will be enabled when data becomes available.
| Bond/Angle/Dihedral | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (° or Å) |
| Bond Lengths (Å) | |||||
| C1 | C2 | Data not available | |||
| C-O | Data not available | ||||
| C-N | Data not available | ||||
| C-Cl | Data not available | ||||
| C-F | Data not available | ||||
| C-CH3 | Data not available | ||||
| Bond Angles (°) | |||||
| C1 | C2 | C3 | Data not available | ||
| C-C | O | Data not available | |||
| C-C | N | Data not available | |||
| Dihedral Angles (°) | |||||
| O | C | C | N | Data not available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The way molecules of this compound pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties.
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH2) group makes them potential hydrogen bond donors, while the oxygen, nitrogen, fluorine, and chlorine atoms can act as acceptors. The analysis would identify and geometrically characterize these hydrogen bonds (e.g., D-H···A distance and angle, where D is the donor and A is the acceptor).
Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring could participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophile. The geometry and strength of these interactions would be assessed.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. The analysis would determine the centroid-to-centroid distance between adjacent rings and the slip angle to characterize the nature of these stacking interactions (e.g., face-to-face or offset).
A hypothetical data table for these interactions would be structured as follows:
Table 2: Hypothetical Intermolecular Interactions in Crystalline this compound No data is available for this compound.
Interactive table functionality will be enabled when data becomes available.
| Interaction Type | Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Halogen Bond | N/A | N/A | N/A | N/A | |||
| π-π Stacking | Ring 1 Centroid | Ring 2 Centroid | Distance (Å) | **Slip Angle (°) ** | |||
| N/A | N/A | N/A | N/A |
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.
Hirshfeld Surface: This is a surface constructed around a molecule in a crystal, where the surface is defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. The surface can be mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typical for hydrogen bonds.
Fingerprint Plots: A 2D "fingerprint" plot is generated from the Hirshfeld surface, which summarizes all the intermolecular contacts. This plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) provides a quantitative breakdown of the different types of interactions. For example, sharp spikes are characteristic of strong interactions like hydrogen bonding, while more diffuse regions represent weaker contacts.
A hypothetical data table for these contributions would be structured as follows:
Table 3: Hypothetical Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound No data is available for this compound.
Interactive table functionality will be enabled when data becomes available.
| Contact Type | Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| Cl···H / H···Cl | Data not available |
| F···H / H···F | Data not available |
| C···H / H···C | Data not available |
| C···C | Data not available |
| Other | Data not available |
| Total | 100.0 |
Computational and Theoretical Chemistry of this compound
As of the current date, specific computational and theoretical chemistry studies focusing exclusively on the compound this compound are not available in publicly accessible scientific literature and databases. While computational methods are widely applied to understand the properties of various molecules, this particular substituted phenol has not been the subject of dedicated published research.
Therefore, it is not possible to provide specific data and detailed research findings for the following sections as requested:
Computational and Theoretical Chemistry of 2 Amino 6 Chloro 3 Fluoro 4 Methylphenol
Tautomeric Equilibria and Stability Investigations
Although specific data for 2-amino-6-chloro-3-fluoro-4-methylphenol is absent, the principles of these computational analyses as applied to similar molecules are well-established. For context, studies on other substituted phenols and aromatic compounds routinely employ these methods to predict and understand their chemical behavior.
General Principles of Computational Analysis for Similar Compounds:
Population Analysis: Methods like Mulliken and Bader population analysis are used to calculate the partial atomic charges on each atom within a molecule. This information helps in understanding the distribution of electron density, identifying electrophilic and nucleophilic sites, and providing insights into the molecule's reactivity and intermolecular interactions. For instance, a study on 2,6-dichloro-4-fluoro phenol (B47542) utilized Mulliken population analysis to understand its charge distribution semanticscholar.org.
Reactivity Descriptors from Conceptual DFT: Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the reactivity of a molecule.
Chemical Hardness, Softness, and Electrophilicity Index: Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A high hardness value suggests high stability and low reactivity researchgate.net. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons dergipark.org.tr. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and are crucial for predicting how a molecule will interact with other chemical species arxiv.orgnih.gov. Studies on compounds like p-aminophenol and p-methylphenol have used these descriptors to compare their relative stabilities and reactivities .
Prediction of Spectroscopic Parameters: Computational chemistry can predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations are used to predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can aid in the interpretation of experimental spectra and confirm the molecular structure.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is often employed to calculate the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.
Tautomeric Equilibria and Stability Investigations: For molecules that can exist in different tautomeric forms, computational methods can be used to calculate the relative energies and stabilities of each tautomer. This helps in determining the most prevalent form of the molecule under different conditions. For example, studies on uracil (B121893) derivatives have explored their tautomeric equilibria using computational approaches researchgate.net.
While these methodologies are standard, their application to this compound to generate specific data tables and detailed findings requires dedicated computational research that has not yet been published.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Chloro 3 Fluoro 4 Methylphenol
Influence of Multi-Substituent Effects on Aromatic Reactivity (Amino, Chloro, Fluoro, Methyl)
The reactivity of the benzene (B151609) ring in 2-amino-6-chloro-3-fluoro-4-methylphenol is profoundly influenced by the collective electronic and steric contributions of the hydroxyl, amino, chloro, fluoro, and methyl groups. These substituents modulate the electron density of the aromatic ring and direct the regioselectivity of substitution reactions.
Electronic Effects:
The electronic influence of a substituent is a combination of its inductive and resonance effects.
Activating Groups: The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups. wikipedia.orgchemguide.co.uk They donate electron density to the aromatic ring through resonance, a phenomenon where their lone pairs of electrons are delocalized into the π-system of the ring. chemguide.co.uknih.gov This increases the ring's nucleophilicity, making it more susceptible to attack by electrophiles. chemguide.co.uknih.gov The methyl group (-CH3) is a weak activating group, donating electron density primarily through an inductive effect. fiveable.me
Directing Effects:
Substituents also govern the position of incoming electrophiles.
Ortho-, Para-Directing Groups: The hydroxyl, amino, methyl, chloro, and fluoro groups are all ortho-, para-directing. wikipedia.orgchemguide.co.ukfiveable.me This is because the resonance structures formed during electrophilic attack at these positions are more stable. wikipedia.org The increased electron density at the ortho and para positions makes them the preferred sites of reaction. chemguide.co.uk
Meta-Directing Groups: There are no meta-directing groups on this molecule.
Steric Effects:
The spatial arrangement and size of the substituents can hinder the approach of reactants to certain positions on the ring. libretexts.orgyoutube.com In this compound, the positions ortho to the bulky chloro and methyl groups may be sterically hindered, potentially favoring substitution at less crowded sites. libretexts.org
Table 1: Influence of Substituents on Aromatic Reactivity
| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -OH | Electron-withdrawing | Strongly electron-donating | Strongly Activating | Ortho, Para |
| -NH2 | Electron-withdrawing | Strongly electron-donating | Strongly Activating | Ortho, Para |
| -Cl | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |
| -F | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |
| -CH3 | Weakly electron-donating | N/A | Weakly Activating | Ortho, Para |
Studies of Electrophilic Aromatic Substitution Reactions
Phenols are highly susceptible to electrophilic aromatic substitution, often reacting under milder conditions than benzene itself. acs.orgmlsu.ac.in The presence of multiple activating groups in this compound suggests a very high reactivity towards electrophiles. chemguide.co.ukmlsu.ac.in The position of substitution will be determined by the combined directing effects of all substituents and steric considerations.
The available positions for substitution are C5. The directing effects of the substituents are as follows:
-OH group (at C1): Directs ortho (C2, C6) and para (C4).
-NH2 group (at C2): Directs ortho (C1, C3) and para (C5).
-Cl group (at C6): Directs ortho (C1, C5) and para (C3).
-F group (at C3): Directs ortho (C2, C4) and para (C6).
-CH3 group (at C4): Directs ortho (C3, C5) and para (C1).
Considering the positions are already substituted except for C5, the directing effects converge on this position. The powerful ortho, para-directing nature of the amino group at C2 and the methyl group at C4, along with the ortho-directing effect of the chloro group at C6, strongly favor electrophilic attack at the C5 position. Steric hindrance from the adjacent methyl and chloro groups might slightly temper this reactivity, but the electronic activation is expected to be the dominant factor.
Common electrophilic aromatic substitution reactions include:
Halogenation: Due to the highly activated nature of the ring, halogenation with reagents like bromine water is expected to occur readily without a Lewis acid catalyst. wikipedia.orgchemistrysteps.com
Nitration: Nitration can likely be achieved with dilute nitric acid, as concentrated acid might lead to oxidation and degradation of the highly activated ring. mlsu.ac.in
Sulfonation: Sulfonation is also anticipated to proceed under relatively mild conditions. mlsu.ac.in
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation might be complicated. The amino group can react with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br2/H2O | 2-Amino-5-bromo-6-chloro-3-fluoro-4-methylphenol |
| Nitration | Dilute HNO3 | 2-Amino-6-chloro-3-fluoro-4-methyl-5-nitrophenol |
| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions at Halogenated Centers
Nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the ring is substituted with powerful electron-donating groups (amino and hydroxyl), which disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism.
However, recent studies have shown that nucleophilic substitution on electron-rich halophenols can be enabled through the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. osti.gov This "homolysis-enabled electronic activation" could potentially facilitate the substitution of the chloro or fluoro groups.
Comparing the two halogens, the C-F bond is generally stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group in many contexts. However, in SNAr reactions, the high electronegativity of fluorine can stabilize the transition state, sometimes making fluorinated aromatics more reactive than their chlorinated counterparts. The specific reaction conditions would be crucial in determining the feasibility and outcome of such a reaction. Given the electron-rich nature of the ring, harsh conditions would likely be required for any nucleophilic substitution to occur. youtube.com
Oxidative and Reductive Transformation Pathways
Oxidation:
Aminophenols are susceptible to oxidation. nih.gov The oxidation of p-aminophenol, for instance, is known to proceed through the formation of a p-aminophenoxy free radical. wikipedia.org The oxidation of this compound could be initiated at either the amino or the hydroxyl group, leading to the formation of quinone-imine or related structures. The presence of multiple substituents will influence the oxidation potential and the stability of the resulting radical intermediates. The oxidation can be carried out using various oxidizing agents, including enzymatic systems like tyrosinase or chemical oxidants. nih.govrsc.org Mechanistic studies on substituted phenols suggest that oxidation can proceed via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) pathways. nih.govnih.gov
Reduction:
The aromatic ring of phenols can be reduced to a cyclohexanol (B46403) under catalytic hydrogenation (e.g., using H2 over a nickel catalyst at high temperature and pressure). mlsu.ac.in The chloro and fluoro substituents could potentially be removed under certain reductive conditions, a process known as hydrodehalogenation. This typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The relative ease of removal would depend on the specific catalyst and reaction conditions.
Reaction Kinetics and Proposed Mechanistic Intermediates
Electrophilic Aromatic Substitution: The reaction would likely follow the typical arenium ion mechanism. The rate-determining step would be the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the arenium ion). The high electron density of the ring, due to the activating groups, would lower the activation energy for this step, leading to a fast reaction rate.
Nucleophilic Aromatic Substitution: If SNAr were to occur, it would proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex. The rate would be dependent on the concentration of both the substrate and the nucleophile. As previously mentioned, the electron-donating groups would likely result in very slow kinetics for a traditional SNAr pathway. If a radical-mediated pathway is involved, the kinetics would be more complex, depending on the rate of radical generation. osti.gov
Oxidation: The kinetics of phenol (B47542) oxidation can be complex and are often dependent on pH. rsc.org Studies on the oxidation of substituted phenols have shown that the reaction rates can be correlated with the Hammett substituent constants (σ), which quantify the electronic effect of a substituent. nih.govresearchgate.net For the oxidation of this compound, the rate would be influenced by the combined electronic effects of all substituents on the stability of the intermediate phenoxyl or aminophenoxyl radical.
Proposed Mechanistic Intermediates:
Electrophilic Substitution: Arenium ion (sigma complex).
Nucleophilic Substitution (SNAr): Meisenheimer complex.
Oxidation: Phenoxyl radical, aminophenoxyl radical, quinone-imine.
Derivatization and Analog Synthesis from 2 Amino 6 Chloro 3 Fluoro 4 Methylphenol
The synthetic versatility of 2-amino-6-chloro-3-fluoro-4-methylphenol stems from the distinct reactivity of its functional groups: a nucleophilic amino group, an acidic phenolic hydroxyl group, and halogen atoms suitable for substitution or cross-coupling reactions. These sites allow for a wide range of chemical modifications to generate diverse derivatives and structural analogs for academic and research purposes.
Investigation of Biochemical Interactions and Receptor Binding Mechanisms Excluding Clinical Outcomes
In Vitro Studies of Interaction with Biological Macromolecules (e.g., DNA/RNA Binding Studies via Spectroscopic Methods)
A thorough search of scientific databases and literature archives yielded no specific studies investigating the in vitro interaction of 2-amino-6-chloro-3-fluoro-4-methylphenol with biological macromolecules such as DNA or RNA. Consequently, there is no available data from spectroscopic methods or other experimental techniques to characterize its potential binding modes, affinity, or sequence selectivity with nucleic acids.
Enzymatic Interaction Studies (e.g., In Vitro Enzyme Inhibition Assays with Non-Human Enzymes)
There are currently no published in vitro studies detailing the inhibitory or interactive effects of this compound on any non-human enzymes. Research on the enzymatic interactions of this specific compound, which would be crucial for understanding its potential mechanisms of action in various biological systems, has not been documented.
Molecular Docking and Dynamics Simulations with Non-Human Protein Targets
No molecular docking or molecular dynamics simulation studies for this compound with non-human protein targets have been reported in the scientific literature. Such computational analyses are vital for predicting binding affinities and understanding interaction mechanisms at a molecular level.
Identification of Binding Pockets and Key Interacting Residues
Due to the lack of molecular docking studies, there is no information available regarding the potential binding pockets or the key amino acid residues that might interact with this compound within any non-human protein targets.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions)
In the absence of any molecular simulation data, an analysis of the specific ligand-protein interactions, such as the formation of hydrogen bonds or hydrophobic contacts between this compound and any protein, cannot be provided.
Antimicrobial Activity Studies (In Vitro against Bacteria, Fungi, Yeast, excluding human pathogens for clinical therapy)
No in vitro studies on the antimicrobial activity of this compound against bacteria, fungi, or yeast (excluding human pathogens for clinical therapy) have been found in the reviewed literature. Therefore, data on its potential efficacy as an antimicrobial agent against non-human pathogens is not available.
Potential Non Clinical Applications and Materials Science Relevance
Role as a Key Building Block in Complex Organic Synthesis
Substituted aminophenols are recognized as valuable intermediates in organic synthesis due to their dual reactivity. researchgate.net The amino and hydroxyl groups can be selectively functionalized to build complex molecular architectures.
The amino group can undergo diazotization to form a highly reactive diazonium salt, which is a gateway to numerous other functionalities. Furthermore, both the amino and hydroxyl groups are amenable to alkylation and acylation reactions. researchgate.net The presence of activating (-NH2, -OH, -CH3) and deactivating (-Cl, -F) groups on the same ring presents a complex but potentially controllable system for electrophilic aromatic substitution.
Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer precise control for forming new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Research has demonstrated the selective N-arylation and O-arylation of unprotected aminophenols using palladium and copper catalysts, respectively. nih.gov This highlights the potential for 2-amino-6-chloro-3-fluoro-4-methylphenol to be selectively coupled with various aryl halides, expanding its utility as a versatile building block. The halogen substituents on the ring could also participate in or influence these cross-coupling reactions. youtube.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure/Intermediate | Relevance |
|---|---|---|---|
| Amino (-NH₂) | Diazotization & Sandmeyer Reaction | Aryl halides, nitriles, etc. | Introduction of diverse functional groups. |
| Amino (-NH₂) | Buchwald-Hartwig Amination | N-Aryl derivatives | Construction of complex amines and heterocycles. nih.gov |
| Hydroxyl (-OH) | Williamson Ether Synthesis | O-Alkyl/Aryl ethers | Modification of solubility and electronic properties. researchgate.net |
| Hydroxyl (-OH) | Esterification | Phenolic esters | Creation of prodrugs or modification of materials. |
Precursor for Advanced Organic Materials (e.g., Polymers, Ligands)
The bifunctional nature of this compound makes it an excellent candidate monomer for the synthesis of high-performance polymers and a scaffold for specialized ligands.
Polymers: Aminophenols are precursors to a range of polymers with interesting properties.
Polybenzoxazoles (PBOs): As an o-aminophenol derivative, the target molecule is a potential monomer for synthesizing PBOs, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis typically involves the condensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative, followed by thermal or chemical cyclization. acs.org The fluorine and chlorine atoms in this compound could enhance properties like flame retardancy, solubility in organic solvents, and lower the dielectric constant of the resulting PBO, which is desirable for microelectronics applications. google.com
Conducting Polymers: Aminophenols can be polymerized via oxidative methods to form polyaminophenols, which are derivatives of the well-known conducting polymer, polyaniline. mdpi.comresearchgate.net These polymers exhibit interesting electrochemical and optical properties. tandfonline.com The substituents on the this compound ring would significantly influence the polymerization process and the final properties of the polymer, such as its conductivity, solubility, and environmental stability. researchgate.net
Ligands for Metal Complexes: o-Aminophenol-based ligands are extensively used in coordination chemistry to form stable complexes with a wide range of transition metals. These ligands can exist in different redox states, allowing for the formation of metal complexes with tunable electronic properties and reactivity, which is crucial for catalysis. Proline-based aminophenol ligands have been synthesized and complexed with iron, creating models for non-heme enzymes. nih.gov The specific substitution pattern of this compound could be exploited to create ligands with tailored steric and electronic environments around a metal center, potentially leading to new catalysts for specific organic transformations. nih.gov
Exploration in Chemosensing and Analytical Probe Development
Aminophenol derivatives are increasingly explored in the development of chemical sensors due to their inherent photophysical and electrochemical properties. nih.gov
Fluorescent Chemosensors: The aminophenol scaffold is a common feature in many fluorescent probes. The interaction between the electron-donating amino and hydroxyl groups and a target analyte can lead to a change in fluorescence intensity or a shift in the emission wavelength. For instance, a Schiff base derived from 4-aminophenol (B1666318) has been shown to be a highly selective and sensitive fluorescent sensor for aluminum ions (Al³⁺). nih.gov The mechanism often involves processes like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov The fluoro and chloro substituents on this compound could modulate these photophysical processes, potentially leading to sensors with enhanced sensitivity or selectivity for specific ions or molecules.
Electrochemical Sensors: The phenolic hydroxyl and aromatic amino groups are electrochemically active, meaning they can be oxidized and reduced. This property is the basis for their use in electrochemical sensors. mdpi.comnih.gov For example, p-aminophenol can be detected at very low concentrations using techniques like stripping voltammetry. nih.gov Biosensors have been developed where p-aminophenol is released by an enzymatic reaction and then detected electrochemically. nih.govnih.gov The specific redox potential of this compound, influenced by its unique set of substituents, could be harnessed to develop novel electrochemical sensors for various analytical applications.
Table 2: Potential Sensing Applications Based on Aminophenol Scaffolds
| Sensing Type | Analyte Type | Principle of Detection | Potential Role of this compound |
|---|---|---|---|
| Fluorescent | Metal Ions (e.g., Al³⁺) | Chelation-enhanced fluorescence, inhibition of PET/ESIPT nih.gov | The core structure acts as the fluorophore, with substituents tuning the selectivity and photophysical properties. |
| Electrochemical | Biomolecules (e.g., Endotoxin) | Redox cycling of the aminophenol group nih.gov | Serves as the electroactive species with a unique redox potential for specific detection. |
Applications in Dye Chemistry and Pigment Synthesis (Academic exploration of chromophores)
Aminophenols are foundational molecules in the synthesis of a vast array of dyes and pigments. researchgate.net Their primary use in this field stems from the ability of the aromatic amino group to be converted into a diazonium salt. This intermediate can then be coupled with another electron-rich aromatic compound (a coupling component) to form an azo dye, characterized by the -N=N- chromophore. cuhk.edu.hkmodernscientificpress.com
The color and properties of the resulting azo dye are highly dependent on the molecular structure of both the diazonium component and the coupling component. researchgate.netscialert.net The substituents on the aromatic rings play a critical role:
Electron-donating groups (like -OH, -NH₂, -CH₃) generally lead to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color).
Electron-withdrawing groups (like -Cl, -F) can also influence the color and are crucial for improving properties like lightfastness and affinity for certain fabrics. researchgate.net
Therefore, this compound, with its combination of electron-donating and electron-withdrawing groups, represents an interesting precursor for synthesizing novel azo dyes. researchgate.net Academic exploration could focus on how this specific substitution pattern influences the resulting chromophore's absorption spectrum, stability, and dyeing properties on various fibers like polyester (B1180765) and nylon. scialert.netresearchgate.net
Environmental Chemistry and Degradation Pathways of 2 Amino 6 Chloro 3 Fluoro 4 Methylphenol
Photodegradation Mechanisms and Kinetic Studies
Specific kinetic studies and photodegradation mechanisms for 2-amino-6-chloro-3-fluoro-4-methylphenol have not been documented in publicly accessible scientific literature. However, the chemical structure of this compound—a substituted phenol (B47542) with halogen (chlorine and fluorine) and amino groups—suggests that it may undergo photodegradation in the environment.
In general, the photodegradation of phenolic compounds in aquatic environments can occur through direct photolysis, where the compound absorbs sunlight and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals (ROO•). The presence of amino and chloro substituents on the aromatic ring is expected to influence the electronic properties and thus the light-absorbing characteristics of the molecule. Halogenated aromatic compounds can undergo photodehalogenation, a process where the carbon-halogen bond is cleaved upon absorption of light energy. The relative lability of carbon-halogen bonds is typically C-I > C-Br > C-Cl > C-F, suggesting that the carbon-chlorine bond in this compound would be more susceptible to photolytic cleavage than the carbon-fluorine bond.
Table 1: Postulated Photodegradation Reactions for Halogenated Phenols
| Reaction Type | Description | Potential Relevance to this compound |
| Direct Photolysis | Direct absorption of UV radiation leading to bond cleavage. | The aromatic ring and substituents would determine the absorption spectrum and quantum yield. |
| Indirect Photolysis | Reaction with photochemically produced transient species (e.g., •OH). | Hydroxyl radicals are highly reactive and can lead to hydroxylation of the aromatic ring and subsequent ring cleavage. |
| Photodehalogenation | Cleavage of the carbon-halogen bond. | The C-Cl bond is more likely to be cleaved than the C-F bond, potentially forming 2-amino-3-fluoro-4-methylphenol. |
This table is illustrative and based on general principles of environmental photochemistry, not on specific experimental data for this compound.
Biodegradation Pathways by Environmental Microorganisms (In Vitro Studies)
There are no in vitro studies specifically detailing the biodegradation pathways of this compound by environmental microorganisms. However, research on related compounds, such as chlorophenols and aminophenols, provides insights into potential metabolic routes.
Microbial degradation of halogenated aromatic compounds is a critical environmental process. nih.gov The initial steps in the aerobic biodegradation of such compounds often involve oxygenases that hydroxylate the aromatic ring, making it more susceptible to cleavage. nih.gov For chloro-substituted phenols, a common pathway involves the initial hydroxylation to form a chlorocatechol, followed by ring cleavage. researchgate.net The presence of multiple, different substituents (amino, chloro, fluoro, methyl) on this compound would likely make it a recalcitrant molecule for many microorganisms.
Potential initial enzymatic attacks could include:
Dehalogenation: The removal of the chlorine atom. Reductive dehalogenation is a key process under anaerobic conditions. researchgate.net
Deamination: The removal of the amino group.
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
The degradation of compounds like 4-chloro-2-aminophenol has been shown to be initiated by a deaminase, leading to the formation of 4-chlorocatechol, which is then subject to ring cleavage. researchgate.net It is plausible that a similar initial step could occur for this compound. The persistence of fluorinated organic compounds is often higher than their chlorinated or brominated analogs, suggesting that the fluorine substituent may hinder complete mineralization.
Environmental Fate and Transport Modeling (Excluding Ecotoxicology/Risk Assessment for living organisms)
Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models require input parameters such as water solubility, vapor pressure, Henry's Law constant, and partition coefficients (e.g., Kow, Koc). defra.gov.uk As these fundamental physicochemical properties have not been publicly reported for this compound, a specific fate and transport model cannot be parameterized for this compound.
General fate models describe how chemicals move between environmental compartments such as air, water, soil, and sediment. researchgate.net For a compound like this compound, key considerations would be:
Volatility: Its potential to move from water or soil into the air. Phenolic compounds generally have low to moderate volatility.
Partitioning: Its tendency to accumulate in soil/sediment (driven by Koc) or biota (driven by Kow).
Persistence: The rate at which it is degraded by processes like photodegradation and biodegradation. Halogenated phenols can be persistent in the environment. nih.gov
Quantitative Structure-Property Relationship (QSPR) models can be used to estimate the necessary physicochemical properties and degradation rates when experimental data are lacking. oup.com However, the accuracy of such estimations for a molecule with this specific combination of functional groups would need to be carefully validated. Without specific input data, any modeling of the environmental fate and transport of this compound would be highly uncertain.
Conclusion and Future Research Directions
Summary of Academic Contributions and Research Insights
Research into 2-amino-6-chloro-3-fluoro-4-methylphenol and structurally related compounds has yielded valuable insights into their synthesis and potential applications. While specific studies on this exact molecule are limited, the broader class of halogenated aminophenols serves as a crucial foundation. For instance, the synthesis of related compounds like 2-amino-4-chloro-6-methylphenol (B1338043) has been documented, providing a starting point for developing synthetic routes to the title compound. biosynth.combldpharm.com These syntheses often involve multi-step processes, including nitration, reduction, and halogenation of a phenol (B47542) or cresol (B1669610) precursor.
The presence of amino, chloro, fluoro, and methyl groups on the phenol ring creates a unique electronic and steric environment. This substitution pattern is known to influence the reactivity and biological activity of aromatic compounds. For example, the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the halogens can participate in halogen bonding and influence the compound's lipophilicity and metabolic stability.
Identification of Unaddressed Research Questions and Challenges
Despite the foundational knowledge, significant research gaps and challenges remain in the study of this compound. A primary challenge is the development of an efficient and scalable synthetic route. The precise introduction of three different substituents (chloro, fluoro, and methyl) in specific positions on the phenol ring requires careful strategic planning to control regioselectivity and avoid unwanted side products.
Furthermore, a thorough characterization of the compound's physicochemical properties is lacking. Detailed spectroscopic data, including high-resolution nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), are essential for unambiguous structural confirmation and for understanding its electronic properties. scielo.br X-ray crystallographic data would provide invaluable information on its solid-state structure and intermolecular interactions.
Future Prospects in Synthetic Methodology Development
Future research should prioritize the development of novel and efficient synthetic methodologies for this compound. This could involve exploring modern cross-coupling reactions, direct C-H functionalization techniques, or flow chemistry approaches to improve yield, selectivity, and safety. The development of a robust synthetic protocol would not only facilitate further research but also make the compound more accessible for potential applications.
Investigating the reactivity of the functional groups on the molecule is another promising area. For example, the amino group could be a handle for further derivatization, leading to the synthesis of a library of related compounds with potentially diverse biological activities. rsc.orgnih.gov
Emerging Opportunities in Theoretical and Computational Chemistry
Theoretical and computational chemistry offer powerful tools to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net These calculations can provide insights into the effects of the various substituents on the aromatic ring and help in the interpretation of experimental data.
Computational modeling can also be used to explore the potential interactions of this compound with biological targets. Molecular docking studies could help identify potential protein binding sites and predict the binding affinity, guiding the design of future biological assays.
Directions for Further Exploration of Biochemical Interactions and Materials Science Potential
The unique substitution pattern of this compound suggests several avenues for exploring its biochemical interactions and potential in materials science. Given that many halogenated phenols exhibit biological activity, it would be worthwhile to investigate this compound for potential antimicrobial, antifungal, or enzymatic inhibitory properties. nih.gov
In the realm of materials science, the presence of multiple functional groups could make it a valuable building block for the synthesis of novel polymers or functional materials. Its potential as a monomer in polymerization reactions or as a ligand for metal complexes could be explored. The fluorine atom, in particular, can impart unique properties such as increased thermal stability and altered electronic characteristics to materials.
Q & A
Q. What are the recommended synthetic routes for 2-amino-6-chloro-3-fluoro-4-methylphenol, and what reaction conditions optimize yield?
The synthesis of halogenated phenolic derivatives often involves multi-step reactions, including halogenation, amination, and functional group protection. For example, substituted phenols like 2-chloro-6-fluoro-3-methylphenol (a structurally related compound) can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, where precise temperature control (e.g., 0–5°C for nitration) and stoichiometric ratios of reagents are critical to avoid side reactions . For amino group introduction, reductive amination or catalytic hydrogenation may be employed, requiring inert atmospheres (e.g., N₂ or Ar) and palladium/charcoal catalysts . Yield optimization relies on monitoring intermediates via thin-layer chromatography (TLC) and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of substituents (e.g., chlorine at C6, fluorine at C3). Aromatic proton signals typically appear in the 6.5–7.5 ppm range, while NH₂ groups resonate near 5–6 ppm .
- IR Spectroscopy : Stretching vibrations for NH₂ (~3300 cm⁻¹), C-F (~1250 cm⁻¹), and C-Cl (~750 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing isotopic peaks for Cl (M+2) and F (M+1) .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, as seen in structurally similar compounds like 2-amino-4-(4-chlorophenyl) derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data) across studies?
Contradictions in data may arise from impurities, polymorphic forms, or solvent effects. Strategies include:
- Reproducing Synthesis : Strict adherence to documented protocols (e.g., solvent purity, reaction time) and validation via peer-reviewed methods .
- Advanced Purity Analysis : Use HPLC with C18 columns and UV detection (λ = 254 nm) to quantify impurities. For example, >95% purity thresholds are common in pharmacological studies .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to verify structural assignments .
Q. What reaction mechanisms govern the regioselective functionalization of this compound?
Electrophilic aromatic substitution (EAS) is influenced by directing groups:
- The -NH₂ group is a strong ortho/para director, but steric hindrance from the C4 methyl group may limit substitution at adjacent positions.
- Halogens (Cl, F) act as meta directors due to their electron-withdrawing effects.
Kinetic studies using deuterated solvents (e.g., D₂O) and Hammett plots can elucidate substituent effects on reaction rates .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization. For example, fluorinated analogs have shown anti-inflammatory activity via COX-2 inhibition .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing Cl with Br or modifying the methyl group) and compare IC₅₀ values .
- Metabolic Stability : Use liver microsome models to assess cytochrome P450-mediated degradation, with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
